

23,24-Dihydroisocucurbitacin D chemical structure and properties

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Compound of Interest

Compound Name: 23,24-Dihydroisocucurbitacin D

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An In-depth Technical Guide to 23,24-Dihydroisocucurbitacin D

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **23,24-Dihydroisocucurbitacin D**, a notable member of the cucurbitacin family of tetracyclic triterpenoids. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Nomenclature

23,24-Dihydroisocucurbitacin D is a naturally occurring compound that has been identified and isolated from various plant species. It is also known by its synonym, Cucurbitacin R.^{[1][2]} The core of its structure is the cucurbitane skeleton, a defining feature of this class of compounds.^[2]

The chemical structure of **23,24-Dihydroisocucurbitacin D** is derived from its parent compound, Cucurbitacin D, through the saturation of the double bond at the C23-C24 position in the side chain. The "iso" prefix in its name typically denotes a specific stereoisomer, however, the precise stereochemical configuration at the chiral centers, which distinguishes it as the "iso" form, is not definitively established in the currently available scientific literature. For the purpose of this guide, the general structure of 23,24-Dihydrocucurbitacin D (Cucurbitacin R) will be presented.

Table 1: Chemical Identifiers for 23,24-Dihydrocucurbitacin D (Cucurbitacin R)

Identifier	Value
Synonyms	Cucurbitacin R
Molecular Formula	C30H46O7
Molecular Weight	518.68 g/mol
IUPAC Name	(1R,2R,3aS,3bS,8S,9aR,9bR,11aR)-1- [(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,8-dihydroxy-3a,6,6,9b,11a-pentamethyl-2,3,3a,3b,4,6,8,9,9a,9b,11,11a-dodecahydro-1H-cyclopenta[a]phenanthrene-7,10-dione
InChI Key	Information not readily available
SMILES	Information not readily available

Physicochemical Properties

Cucurbitacins, as a class, are known for their bitter taste and are generally crystalline solids.^[1] They exhibit solubility in a range of organic solvents.^{[1][3]} Specific experimentally determined physicochemical properties for **23,24-Dihydroisocucurbitacin D** are not extensively reported. The table below summarizes the available information for cucurbitacins in general, which can be considered indicative for this specific compound.

Table 2: Physicochemical Properties of Cucurbitacins

Property	Value
Physical State	Crystalline solid[1]
Melting Point	Not available for 23,24-Dihydroisocucurbitacin D. For comparison, Cucurbitacin B has a melting point of 184-186 °C[4] and Cucurbitacin C has a melting point of 207-207.5 °C.[5]
Solubility	Soluble in methanol, ethanol, chloroform, ethyl acetate, benzene, and petroleum ether. Sparingly soluble in water.[1][3]
UV Absorption Maximum (λ_{max})	Typically in the range of 228-234 nm in ethanol. [2]
Specific Optical Rotation	Not available for 23,24-Dihydroisocucurbitacin D.

Biological Activity and Signaling Pathways

23,24-Dihydroisocucurbitacin D, along with other cucurbitacins, exhibits a wide range of biological activities, with its anti-inflammatory and anti-cancer properties being of significant interest. These effects are mediated through the modulation of several key intracellular signaling pathways.

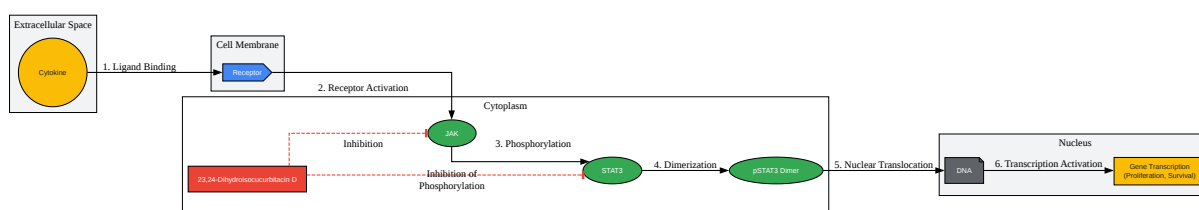
Anti-inflammatory Activity

Cucurbitacin R has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[2]

Anti-cancer Activity

The anti-cancer effects of cucurbitacins are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. These actions are primarily mediated through the inhibition of critical signaling pathways that are often dysregulated in cancer.

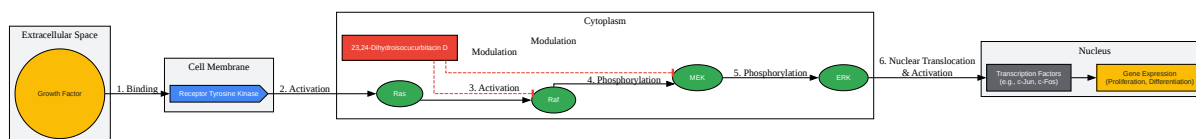
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Cucurbitacins, including analogues of Cucurbitacin D, have been shown to inhibit the JAK/STAT3 pathway, leading to the suppression of tumor growth.



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Figure 1: Inhibition of the JAK/STAT3 signaling pathway by **23,24-Dihydroisocucurbitacin D**.

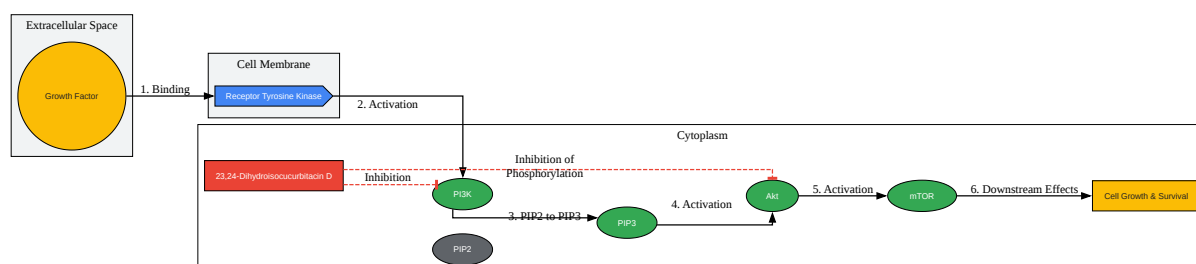
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and stress responses. Dysregulation of this pathway is also implicated in cancer. Cucurbitacins can modulate the MAPK pathway, contributing to their anti-proliferative effects.



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Figure 2: Modulation of the MAPK signaling pathway by **23,24-Dihydroisocucurbitacin D**.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. Its overactivation is a frequent event in human cancers. Cucurbitacins have been reported to inhibit this pathway, thereby hindering cancer cell proliferation and survival.



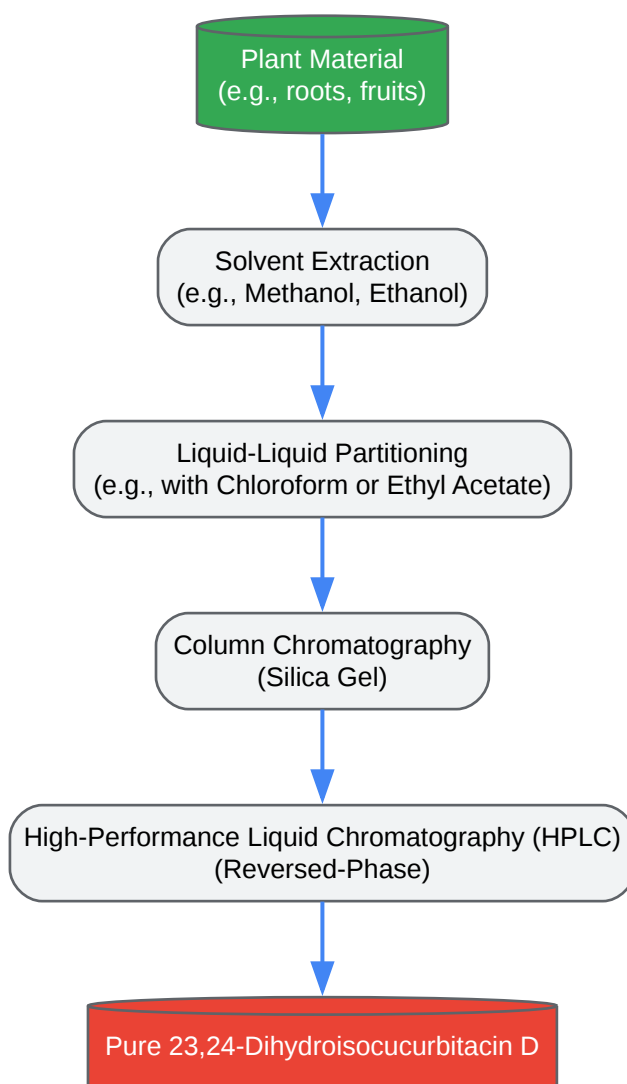
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Figure 3: Inhibition of the PI3K/Akt/mTOR signaling pathway by **23,24-Dihydroisocucurbitacin D**.

Experimental Protocols

The isolation and purification of **23,24-Dihydroisocucurbitacin D** from plant sources typically involve a series of extraction and chromatographic steps. The following is a generalized protocol based on established methods for cucurbitacin isolation.[3][6][7][8]

General Isolation and Purification Workflow



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Figure 4: General workflow for the isolation of **23,24-Dihydroisocucurbitacin D**.

Detailed Methodologies

4.2.1. Extraction

- **Plant Material Preparation:** The selected plant material (e.g., dried and powdered roots or fruits) is macerated in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours) to ensure thorough extraction of the phytochemicals.

- **Filtration and Concentration:** The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.2.2. Liquid-Liquid Partitioning

- **Solvent Partitioning:** The crude extract is suspended in water and then partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The cucurbitacins, being moderately polar, will typically be enriched in the chloroform and ethyl acetate fractions.
- **Fraction Concentration:** Each organic fraction is collected and concentrated to dryness.

4.2.3. Chromatographic Purification

- **Column Chromatography:** The enriched fraction (e.g., the chloroform fraction) is subjected to column chromatography on silica gel. A gradient elution system, for instance, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are pooled, concentrated, and further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.

4.2.4. Structure Elucidation

The chemical structure of the purified **23,24-Dihydroisocucurbitacin D** is confirmed using a combination of spectroscopic techniques, including:

- **Nuclear Magnetic Resonance (NMR):** ^1H and ^{13}C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
- **Mass Spectrometry (MS):** Provides information on the molecular weight and fragmentation pattern of the compound.

Conclusion

23,24-Dihydroisocucurbitacin D is a promising natural product with significant therapeutic potential, particularly in the areas of anti-inflammatory and anti-cancer research. Its ability to modulate key signaling pathways such as JAK/STAT3, MAPK, and PI3K/Akt/mTOR underscores its importance as a lead compound for drug discovery and development. Further research is warranted to fully elucidate the specific stereochemistry of the "iso" form, obtain detailed physicochemical data, and explore its pharmacological profile in greater detail. The experimental protocols outlined in this guide provide a foundation for the isolation and further investigation of this and related cucurbitacin compounds.

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